3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is a complex organic compound that features a unique combination of benzodioxole, phenoxymethyl, and thiazolotriazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through the reaction of catechol with formaldehyde under acidic conditions. This intermediate is then coupled with a thiazolotriazole precursor through a series of nucleophilic substitution and cyclization reactions. The phenoxymethyl group is introduced in the final steps via etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, phenol derivatives, and nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer, antimicrobial, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
- 2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
Compared to similar compounds, 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole stands out due to its unique combination of functional groups and structural motifs. This uniqueness contributes to its diverse reactivity and potential applications. The presence of both benzodioxole and thiazolotriazole moieties provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-6-(phenoxymethyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C19H15N3O4S/c1-2-4-13(5-3-1)23-10-15-9-22-18(20-21-19(22)27-15)11-24-14-6-7-16-17(8-14)26-12-25-16/h1-9H,10-12H2 |
InChI Key |
XZCHDGUCQVHIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C4N3C=C(S4)COC5=CC=CC=C5 |
Origin of Product |
United States |
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